3-Chloro-6-(trifluoromethyl)pyrazin-2-amine

Description

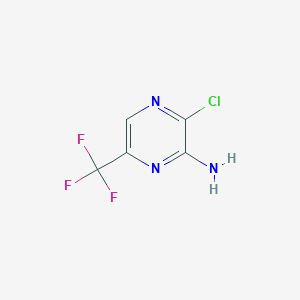

3-Chloro-6-(trifluoromethyl)pyrazin-2-amine (CAS 1823332-84-8) is a halogenated pyrazine derivative with the molecular formula C₅H₃ClF₃N₃ and a molecular weight of 197.55 g/mol . It features a chlorine substituent at position 3 and a trifluoromethyl (-CF₃) group at position 6 on the pyrazine ring. The compound is stored under inert conditions to prevent degradation and requires protection from light .

Properties

Molecular Formula |

C5H3ClF3N3 |

|---|---|

Molecular Weight |

197.54 g/mol |

IUPAC Name |

3-chloro-6-(trifluoromethyl)pyrazin-2-amine |

InChI |

InChI=1S/C5H3ClF3N3/c6-3-4(10)12-2(1-11-3)5(7,8)9/h1H,(H2,10,12) |

InChI Key |

BUEOUCLQOIXHEQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=C(C(=N1)Cl)N)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-(trifluoromethyl)pyrazin-2-amine typically involves the chlorination and trifluoromethylation of pyrazine derivatives. One common method includes the reaction of 3-chloropyrazine with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and trifluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-(trifluoromethyl)pyrazin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex molecules.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and alcohols.

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium, copper.

Major Products Formed

The major products formed from these reactions include substituted pyrazine derivatives, which can be further functionalized for various applications .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has shown that derivatives of pyrazine compounds exhibit antimicrobial properties. For instance, 3-Chloro-6-(trifluoromethyl)pyrazin-2-amine has been investigated for its potential effectiveness against various bacterial strains. A study indicated that compounds with similar structures demonstrated significant inhibition against Gram-positive bacteria, suggesting that this compound could be a candidate for developing new antibiotics .

Anticancer Properties

The compound has also been examined for its anticancer potential. In vitro studies have indicated that pyrazine derivatives can induce apoptosis in cancer cells. Specifically, the trifluoromethyl group enhances the lipophilicity of the molecule, which may improve its ability to penetrate cell membranes and exert cytotoxic effects on tumor cells .

Agrochemical Applications

Herbicide Development

this compound is being explored as a building block for developing novel herbicides. Its structural characteristics allow it to interfere with plant growth processes. Research has demonstrated that similar compounds can inhibit specific enzymes involved in plant metabolism, thereby controlling weed populations effectively .

Pesticide Formulation

The compound's efficacy in pest control is under investigation, especially concerning its action against agricultural pests. Preliminary studies suggest that it could be effective in formulations aimed at managing pest resistance, thus providing an alternative to conventional pesticides .

Materials Science

Polymeric Applications

In materials science, this compound is being studied for its potential use in polymer synthesis. Its unique chemical properties allow it to act as a monomer or cross-linking agent in creating high-performance polymers with enhanced thermal stability and mechanical strength .

Data Tables

Case Studies

-

Antimicrobial Efficacy Study

A study published in a peer-reviewed journal evaluated the antimicrobial activity of various pyrazine derivatives, including this compound. The results indicated a promising inhibition rate against Staphylococcus aureus and Escherichia coli, suggesting potential for further development into an antibiotic formulation. -

Cancer Cell Apoptosis Induction

In another study focused on cancer therapeutics, researchers tested the effects of this compound on several cancer cell lines. The findings revealed that treatment with this compound resulted in significant cell death and reduced proliferation rates, highlighting its potential as an anticancer agent. -

Herbicide Efficacy Trials

Field trials conducted to assess the herbicidal properties of compounds related to this compound showed effective weed control in various crops with minimal phytotoxicity, indicating its viability as a new herbicide candidate.

Mechanism of Action

The mechanism of action of 3-Chloro-6-(trifluoromethyl)pyrazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Substitution Patterns

The position of substituents on the pyrazine ring significantly impacts physicochemical and biological properties. Key analogs include:

2-Amino-3-chloropyrazine (Compound 1 in )

- Substituents : Cl at position 3.

- Molecular Formula : C₄H₄ClN₃.

- Key Differences : Lacks the -CF₃ group, reducing lipophilicity and electron-withdrawing effects compared to the target compound. This analog is simpler and may exhibit lower metabolic stability in drug design contexts .

2-Amino-6-chloropyrazine (Compound 3 in )

- Substituents : Cl at position 6.

2-Chloro-3-(trifluoromethyl)pyrazine (CAS 191340-90-6, )

- Substituents : Cl at position 2 and -CF₃ at position 3.

- Similarity Score : 0.61.

Halogen and Functional Group Variations

6-(Trifluoromethyl)pyrazin-2-amine (CAS 1261576-51-5, –12)

- Substituents : -CF₃ at position 6.

- Molecular Formula : C₅H₄F₃N₃.

- Key Differences : Absence of Cl at position 3 reduces electron-withdrawing effects, which may lower electrophilicity and alter binding affinity in enzyme inhibition studies .

3-Chloro-5,6-dimethylpyrazin-2-amine (CAS 39213-71-3, )

- Substituents : Cl at position 3 and methyl (-CH₃) groups at positions 5 and 6.

3-Chloro-6-(trifluoromethyl)pyrazine-2-carboxylate ()

Data Table: Key Structural Analogs

| Compound Name | Substituents (Position) | Molecular Formula | CAS Number | Molecular Weight (g/mol) | Key Differences |

|---|---|---|---|---|---|

| 3-Chloro-6-(trifluoromethyl)pyrazin-2-amine | Cl (3), CF₃ (6) | C₅H₃ClF₃N₃ | 1823332-84-8 | 197.55 | Target compound |

| 2-Amino-3-chloropyrazine | Cl (3) | C₄H₄ClN₃ | Not provided | 129.55 | Lacks CF₃ group |

| 2-Chloro-3-(trifluoromethyl)pyrazine | Cl (2), CF₃ (3) | C₅H₂ClF₃N₂ | 191340-90-6 | 196.53 | Swapped substituent positions |

| 6-(Trifluoromethyl)pyrazin-2-amine | CF₃ (6) | C₅H₄F₃N₃ | 1261576-51-5 | 179.10 | Lacks Cl at position 3 |

| 3-Chloro-5,6-dimethylpyrazin-2-amine | Cl (3), CH₃ (5,6) | C₆H₈ClN₃ | 39213-71-3 | 157.60 | Methyl groups instead of CF₃ |

Biological Activity

3-Chloro-6-(trifluoromethyl)pyrazin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C₇H₅ClF₃N₂. The presence of a chloro group and a trifluoromethyl group on the pyrazine ring enhances its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes involved in cancer pathways, particularly those associated with Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2) which plays a role in cellular signaling and cancer progression.

- Antimicrobial Properties : Preliminary studies indicate that this compound may exhibit antimicrobial activity, although specific mechanisms remain under investigation.

Anticancer Activity

Research indicates that this compound can inhibit cancer cell proliferation. A study demonstrated that compounds structurally similar to this pyrazine derivative showed significant cytotoxicity against various cancer cell lines, suggesting a potential for development as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro assays have indicated activity against certain bacterial strains, although further studies are needed to establish its efficacy and mechanism of action in this context .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

| Substituent | Effect on Activity |

|---|---|

| Chloro Group | Enhances binding affinity to target enzymes |

| Trifluoromethyl Group | Modulates lipophilicity and selectivity |

| Position on Pyrazine Ring | Determines interaction with specific receptors |

Studies have shown that modifications to the substituents can significantly alter the compound's potency against various biological targets .

Case Studies

- Cancer Cell Lines : A study involving human colon cancer cell lines demonstrated that derivatives of pyrazine compounds exhibited varying degrees of antiproliferative action, highlighting the importance of structural modifications in enhancing efficacy .

- Antimicrobial Testing : In vitro testing against Mycobacterium tuberculosis revealed that certain pyrazine derivatives had minimal inhibitory concentrations (MICs) comparable to established treatments, indicating potential as new therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.